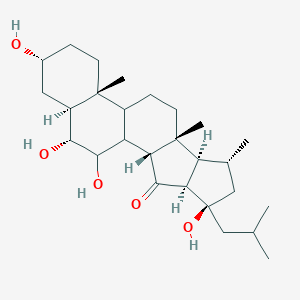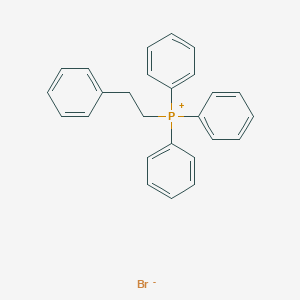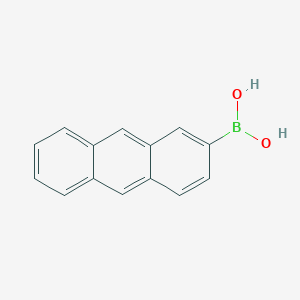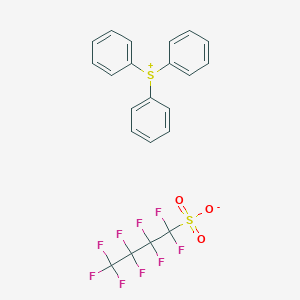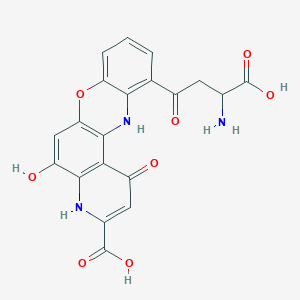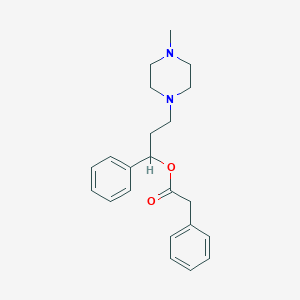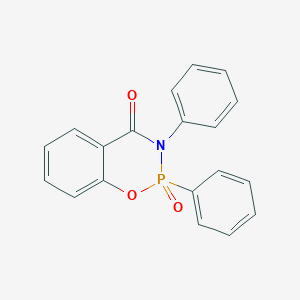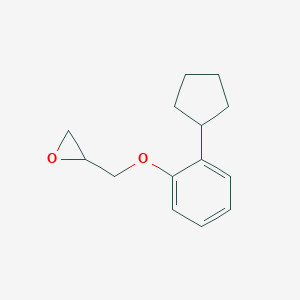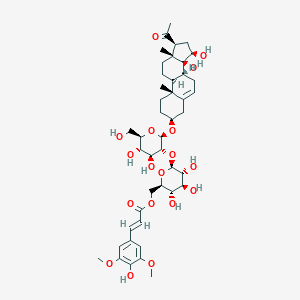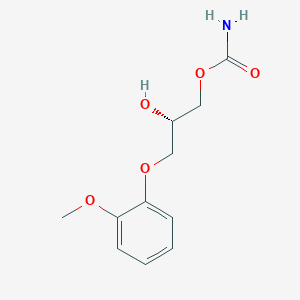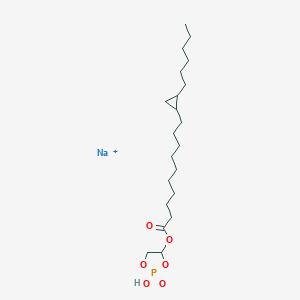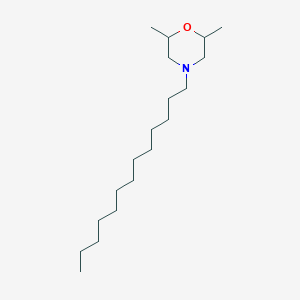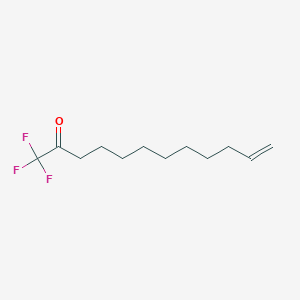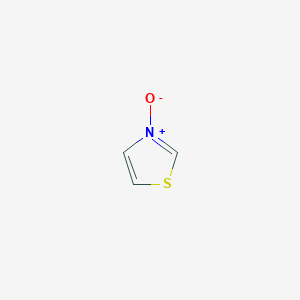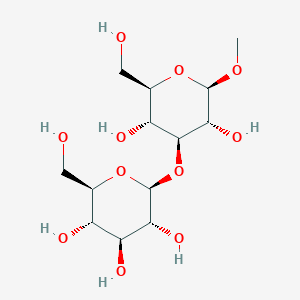
Methyl laminarabioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl laminarabioside is a compound that belongs to the group of laminarabiosides. It is a disaccharide that consists of two glucose units, where one of the glucose units is methylated at the C-6 position. Methyl laminarabioside is a natural product that can be found in various plant species, such as oats, barley, and rye. It has been extensively studied in recent years due to its potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of methyl laminarabioside is not well understood. However, it is believed to act as a substrate for various enzymes that are involved in the metabolism of laminarabiosides. Methyl laminarabioside may also have an inhibitory effect on certain enzymes that are involved in the metabolism of carbohydrates.
Biochemische Und Physiologische Effekte
Methyl laminarabioside has various biochemical and physiological effects. It has been shown to have an immunomodulatory effect by stimulating the production of cytokines and chemokines. It also has an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines. Methyl laminarabioside may also have a prebiotic effect by promoting the growth of beneficial gut bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl laminarabioside in lab experiments is its availability. Methyl laminarabioside is a natural product that can be easily obtained from various plant sources. It is also relatively inexpensive compared to other carbohydrates. However, one of the limitations of using methyl laminarabioside is its solubility. Methyl laminarabioside is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of methyl laminarabioside. One of the most significant directions is the study of its potential applications in the field of immunology. Methyl laminarabioside has been shown to have an immunomodulatory effect, which makes it a potential candidate for the development of new immunotherapeutic agents. Another direction is the study of its potential applications in the field of prebiotics. Methyl laminarabioside has been shown to have a prebiotic effect, which makes it a potential candidate for the development of new prebiotic supplements.
Synthesemethoden
Methyl laminarabioside can be synthesized using various methods. One of the most common methods is the enzymatic synthesis using β-glucosidase. This method involves the hydrolysis of laminaribiose, which is a disaccharide that consists of two glucose units linked by a β-1,3 glycosidic bond. The hydrolysis reaction results in the formation of glucose and laminarabiose. The laminarabiose is then methylated at the C-6 position using methyl iodide, resulting in the formation of methyl laminarabioside.
Wissenschaftliche Forschungsanwendungen
Methyl laminarabioside has various potential applications in scientific research. One of the most significant applications is in the field of carbohydrate chemistry. Methyl laminarabioside can be used as a model compound for the study of the structure and properties of laminarabiosides. It can also be used as a substrate for the characterization of enzymes that are involved in the metabolism of laminarabiosides.
Eigenschaften
CAS-Nummer |
147217-24-1 |
|---|---|
Produktname |
Methyl laminarabioside |
Molekularformel |
C13H24O11 |
Molekulargewicht |
356.32 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12-,13+/m1/s1 |
InChI-Schlüssel |
WOKXHOIRHHAHDA-MTAKEAHTSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Andere CAS-Nummern |
147217-24-1 |
Synonyme |
methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside methyl beta-D-laminarabioside methyl laminarabioside methyl laminarabioside monohydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



